Einecs 265-949-7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

white mineral oil (petroleum) , is a highly refined mineral oil derived from petroleum. It is commonly used in various industrial, pharmaceutical, and cosmetic applications due to its purity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: White mineral oil is produced through the distillation and refining of crude oil. The process involves several stages, including:

Distillation: Crude oil is heated and separated into different fractions based on boiling points.

Hydrotreating: The fractions are treated with hydrogen to remove impurities such as sulfur, nitrogen, and aromatic compounds.

Hydrocracking: Larger hydrocarbon molecules are broken down into smaller, more stable molecules.

Dewaxing: The oil is cooled to remove waxes, resulting in a clear, stable product.

Industrial Production Methods: In industrial settings, white mineral oil is produced in large quantities using continuous distillation and refining processes. The oil undergoes rigorous quality control to ensure it meets the required standards for purity and stability.

Chemical Reactions Analysis

Types of Reactions: White mineral oil is relatively inert and does not undergo significant chemical reactions under normal conditions. it can participate in the following reactions:

Oxidation: Exposure to oxygen can lead to the formation of peroxides and other oxidation products.

Hydrogenation: The oil can be hydrogenated to increase its stability and reduce unsaturation.

Common Reagents and Conditions:

Oxidation: Oxygen or air, often in the presence of light or heat.

Hydrogenation: Hydrogen gas, typically in the presence of a metal catalyst such as palladium or nickel.

Major Products Formed:

Oxidation: Peroxides, alcohols, and acids.

Hydrogenation: Saturated hydrocarbons.

Scientific Research Applications

White mineral oil has a wide range of applications in scientific research, including:

Chemistry: Used as a solvent and lubricant in various chemical reactions and processes.

Biology: Employed in histology and microscopy as an immersion oil for enhancing image clarity.

Medicine: Utilized as a laxative and in the formulation of ointments and creams.

Industry: Applied as a lubricant, coolant, and release agent in manufacturing processes.

Mechanism of Action

White mineral oil exerts its effects primarily through its physical properties rather than chemical interactions. In medical applications, it acts as a lubricant to ease bowel movements. In industrial applications, it reduces friction and wear between moving parts.

Comparison with Similar Compounds

Paraffin oil: Another refined petroleum product with similar properties and uses.

Silicone oil: A synthetic oil with higher thermal stability and different chemical properties.

Vegetable oils: Natural oils with different chemical compositions and biodegradability.

Uniqueness: White mineral oil is unique due to its high purity, stability, and inertness, making it suitable for a wide range of applications without significant chemical reactivity.

Properties

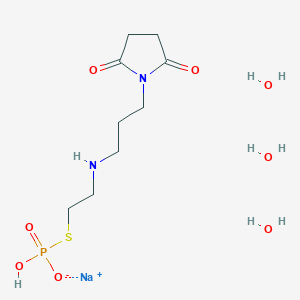

CAS No. |

65859-40-7 |

|---|---|

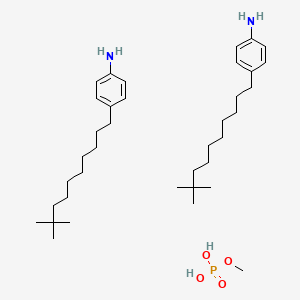

Molecular Formula |

C37H67N2O4P |

Molecular Weight |

634.9 g/mol |

IUPAC Name |

4-(9,9-dimethyldecyl)aniline;methyl dihydrogen phosphate |

InChI |

InChI=1S/2C18H31N.CH5O4P/c2*1-18(2,3)15-9-7-5-4-6-8-10-16-11-13-17(19)14-12-16;1-5-6(2,3)4/h2*11-14H,4-10,15,19H2,1-3H3;1H3,(H2,2,3,4) |

InChI Key |

FSTNMYTVTOUONY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CCCCCCCCC1=CC=C(C=C1)N.CC(C)(C)CCCCCCCCC1=CC=C(C=C1)N.COP(=O)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(E)-[4-[(E)-(8-hydroxy-5-quinolyl)azo]phenyl]azo]quinolin-8-ol](/img/structure/B14479771.png)

![11-methyl-11H-benzo[a]fluorene](/img/structure/B14479801.png)